
3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione is a purine derivative that has drawn attention due to its potential applications in scientific research. This compound is also known as MRS2179 and is a selective P2Y1 receptor antagonist. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenine nucleotides such as ATP and ADP. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to have various biochemical and physiological effects.
科学的研究の応用
MRS2179 has been used in various scientific research applications. One of the most significant applications of MRS2179 is in the study of platelet function. Platelets are small blood cells that play a crucial role in blood clotting. The activation of P2Y1 receptors on platelets by ADP is essential for platelet aggregation. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to reduce platelet aggregation, making it a potential therapeutic target for the treatment of thrombotic disorders.
作用機序
MRS2179 is a selective P2Y1 receptor antagonist. It binds to the P2Y1 receptor and prevents the activation of G proteins, which are essential for downstream signaling. The inhibition of P2Y1 receptor activity by MRS2179 results in a reduction in intracellular calcium levels and a decrease in platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS2179 have been extensively studied. In addition to its effects on platelet function, MRS2179 has been shown to have anti-inflammatory properties. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β and TNF-α from immune cells. Moreover, MRS2179 has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of using MRS2179 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to study the specific effects of P2Y1 receptor inhibition without affecting other purinergic receptors. However, one limitation of using MRS2179 is its low solubility in water, which can make it challenging to use in some experiments. Additionally, the synthesis of MRS2179 is a multi-step process, which can be time-consuming and costly.
将来の方向性
There are several future directions for the study of MRS2179. One area of research is the development of more potent and selective P2Y1 receptor antagonists. Another area of research is the investigation of the role of P2Y1 receptor inhibition in other disease models, such as cancer and diabetes. Additionally, the development of new methods for the synthesis of MRS2179 could make it more accessible for researchers.
Conclusion:
In conclusion, MRS2179 is a selective P2Y1 receptor antagonist that has potential applications in scientific research. Its inhibition of P2Y1 receptor activity has been shown to have various biochemical and physiological effects, including the reduction of platelet aggregation and inflammation. While MRS2179 has some limitations, its selectivity for the P2Y1 receptor makes it a valuable tool for the study of purinergic signaling. There are several future directions for the study of MRS2179, including the development of more potent and selective P2Y1 receptor antagonists and the investigation of its role in other disease models.
合成法
MRS2179 can be synthesized using a multi-step process. The first step involves the reaction of 7-bromo-3-methyl-8-nonylsulfanyl-purine-2,6-dione with 1-pentylamine to form 3-methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione. The product is then purified using column chromatography. The overall yield of this process is around 20%.
特性
IUPAC Name |
3-methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2S/c1-4-6-8-9-10-11-13-15-27-20-21-17-16(24(20)14-12-7-5-2)18(25)22-19(26)23(17)3/h4-15H2,1-3H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNKAMSLPQPBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

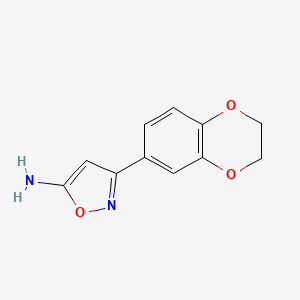
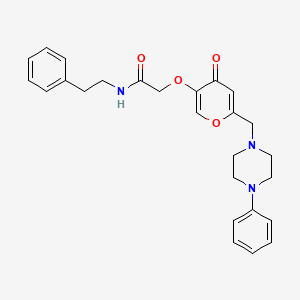
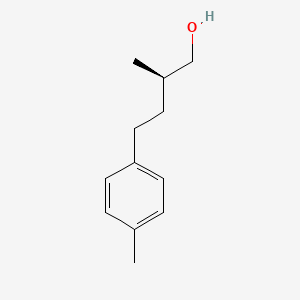
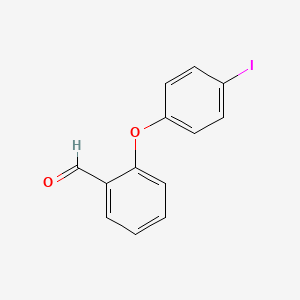
![N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2565873.png)
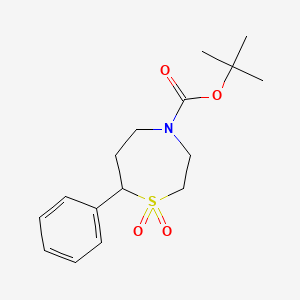
![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)
![N-benzo[3,4-d]1,3-dioxolen-5-yl-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide](/img/structure/B2565879.png)
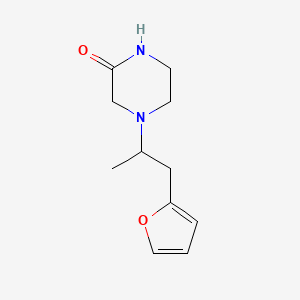



![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2565885.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565888.png)